molecular formula C25H22BrN3O B4161427 6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4161427
M. Wt: 460.4 g/mol
InChI Key: SFSNTPKPVLQHIL-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a bromine atom, a sec-butylphenyl group, a pyridinyl group, and a quinolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinolinecarboxamide: The reaction of the brominated quinoline with a carboxamide precursor.

    Substitution Reaction:

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-sec-butylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
  • 6-fluoro-N-(2-sec-butylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
  • 6-iodo-N-(2-sec-butylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Uniqueness

6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The sec-butylphenyl and pyridinyl groups also contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

6-bromo-N-(2-butan-2-ylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O/c1-3-16(2)19-8-4-5-9-22(19)29-25(30)21-14-24(17-7-6-12-27-15-17)28-23-11-10-18(26)13-20(21)23/h4-16H,3H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSNTPKPVLQHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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